N-(2-chloropyridin-4-yl)-N'-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]ethanediamide
Description
N-(2-chloropyridin-4-yl)-N'-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]ethanediamide is a heterocyclic amide featuring a 2-chloropyridin-4-yl group and a substituted pyrazole moiety linked via an ethanediamide bridge. Its molecular formula is C₁₆H₂₀ClN₅O₂, with a molecular weight of 349.82 g/mol. The compound’s structural complexity arises from the combination of aromatic pyridine and pyrazole rings, functionalized with chlorine, ethyl, and methyl substituents.
Properties
Molecular Formula |
C15H18ClN5O2 |
|---|---|
Molecular Weight |
335.79 g/mol |
IUPAC Name |
N'-(2-chloropyridin-4-yl)-N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]oxamide |
InChI |
InChI=1S/C15H18ClN5O2/c1-4-21-10(3)12(9(2)20-21)8-18-14(22)15(23)19-11-5-6-17-13(16)7-11/h5-7H,4,8H2,1-3H3,(H,18,22)(H,17,19,23) |
InChI Key |
QZLISHIPZMRILE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)CNC(=O)C(=O)NC2=CC(=NC=C2)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloropyridin-4-yl)-N’-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridine and pyrazole intermediates, followed by their coupling through an ethanediamide linkage. Common reagents used in these reactions include chlorinating agents, alkylating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloropyridin-4-yl)-N’-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]ethanediamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the molecule.
Substitution: The chlorine atom on the pyridine ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to optimize the reaction efficiency and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-(2-chloropyridin-4-yl)-N’-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]ethanediamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and ability to interact with biological targets.
Industry: Utilized in the development of new materials, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of N-(2-chloropyridin-4-yl)-N’-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several pyridine and pyrazole derivatives. Below is a comparative analysis of its key features against analogous molecules:
Table 1: Structural and Functional Comparison
Key Observations :
In contrast, the pyrido-thieno-pyrimidin derivative () features a fused tricyclic system, diverging significantly in aromatic complexity and electronic properties.
Linker Variations :
- The ethanediamide bridge in the target compound differs from the ethanediamine linker in , where the absence of carbonyl groups reduces hydrogen-bonding capacity and alters solubility.
Substituent Effects :
- The 1-ethyl-3,5-dimethylpyrazole group in the target and provides steric hindrance and lipophilicity, which may influence receptor binding or metabolic stability.
- The tert-butyldimethylsilyl (TBS) group in offers protection for hydroxyl groups during synthesis, a feature absent in the target compound.
Functional Group Diversity: The acetylated pyrido-thieno-pyrimidin () includes a thiophene ring, introducing sulfur-based electronic effects distinct from the nitrogen-rich pyrazole in the target.
Biological Activity
N-(2-chloropyridin-4-yl)-N'-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]ethanediamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its structure, biological activity, and relevant case studies, providing a comprehensive overview based on diverse research findings.
Chemical Structure
The compound features a complex molecular structure characterized by the following:
- Molecular Formula : CHClN
- Molecular Weight : 267.74 g/mol
- Structural Components :
- A chloropyridine moiety
- An ethyl-substituted pyrazole group
- An ethanediamide backbone
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Studies have shown that such compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| N-(2-chloropyridin...) | P. aeruginosa | 8 µg/mL |
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in certain cancer cell lines, particularly those resistant to conventional therapies.
Case Study: Apoptosis Induction in Cancer Cells
In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in:
- Cell Viability Reduction : Decreased viability by 50% at a concentration of 10 µM.
- Apoptotic Markers : Increased levels of caspase-3 and PARP cleavage were observed, indicating the activation of apoptotic pathways.
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it shows promise in inhibiting certain kinases involved in cancer progression and inflammation.
Table 2: Enzyme Inhibition Data
| Enzyme Target | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Protein Kinase A | Competitive | 5.0 |
| Cyclin-dependent Kinase 2 | Noncompetitive | 10.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
